molecular formula C17H22N4O3 B7192022 tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate

tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate

Cat. No.: B7192022
M. Wt: 330.4 g/mol
InChI Key: SNCCDONXQZEGLE-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate: is a complex organic compound that features a tert-butyl group, a pyridine ring, and an oxadiazole ring

Properties

IUPAC Name

tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-16(2,3)24-15(22)19-17(9-5-6-10-17)14-21-20-13(23-14)12-8-4-7-11-18-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCCDONXQZEGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Cyclopentyl group attachment: The cyclopentyl group can be introduced via a nucleophilic substitution reaction.

    tert-Butyl carbamate formation: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to pyridine N-oxide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine:

    Therapeutics: It may have applications in developing new therapeutic agents for treating various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate
  • tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)cyclopentyl]carbamate

Uniqueness: The unique combination of the tert-butyl group, pyridine ring, and oxadiazole ring in tert-butyl N-[1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate provides distinct chemical and physical properties. These include enhanced stability, specific reactivity patterns, and potential biological activity, making it a valuable compound for various applications.

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